N-cycloheptyl-N'-(3-pyridinylmethyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cycloheptyl-N'-(3-pyridinylmethyl)ethanediamide, also known as CPI-455, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. CPI-455 belongs to the class of compounds known as histone deacetylase inhibitors (HDACi), which have been shown to have anti-cancer and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of N-cycloheptyl-N'-(3-pyridinylmethyl)ethanediamide is through inhibition of HDAC enzymes, which play a crucial role in regulating gene expression. HDAC inhibitors like N-cycloheptyl-N'-(3-pyridinylmethyl)ethanediamide increase the acetylation of histone proteins, which leads to changes in gene expression patterns and ultimately leads to cell death in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-cycloheptyl-N'-(3-pyridinylmethyl)ethanediamide has also been shown to have anti-inflammatory effects. N-cycloheptyl-N'-(3-pyridinylmethyl)ethanediamide has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-cycloheptyl-N'-(3-pyridinylmethyl)ethanediamide is its specificity towards HDAC enzymes, which makes it a promising candidate for cancer therapy. However, one of the limitations of N-cycloheptyl-N'-(3-pyridinylmethyl)ethanediamide is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-cycloheptyl-N'-(3-pyridinylmethyl)ethanediamide. One area of interest is in the development of more potent and selective HDAC inhibitors. Another area of research is in the use of N-cycloheptyl-N'-(3-pyridinylmethyl)ethanediamide in combination with other chemotherapeutic agents to improve its efficacy in cancer treatment. Additionally, further studies are needed to evaluate the potential of N-cycloheptyl-N'-(3-pyridinylmethyl)ethanediamide in the treatment of other diseases such as inflammatory disorders and neurological disorders.
Synthesemethoden
The synthesis of N-cycloheptyl-N'-(3-pyridinylmethyl)ethanediamide involves the condensation of 3-pyridinylmethylamine with cycloheptylamine, followed by the addition of ethanediamide. The resulting compound is then purified using column chromatography to obtain N-cycloheptyl-N'-(3-pyridinylmethyl)ethanediamide in its pure form.
Wissenschaftliche Forschungsanwendungen
N-cycloheptyl-N'-(3-pyridinylmethyl)ethanediamide has been extensively studied in pre-clinical models for its potential therapeutic applications. One of the major areas of research has been in the treatment of various types of cancer, including breast, lung, and prostate cancer. N-cycloheptyl-N'-(3-pyridinylmethyl)ethanediamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy.
Eigenschaften
IUPAC Name |
N'-cycloheptyl-N-(pyridin-3-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c19-14(17-11-12-6-5-9-16-10-12)15(20)18-13-7-3-1-2-4-8-13/h5-6,9-10,13H,1-4,7-8,11H2,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTFEDRSLXXVDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.